5-amino-N-ethyl-N,2-dimethylbenzamide

Description

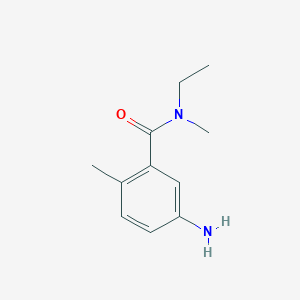

5-Amino-N-ethyl-N,2-dimethylbenzamide is a substituted benzamide derivative characterized by:

- A benzene ring with a methyl group at position 2 and an amino group at position 3.

- An N-ethyl and N-methyl substitution on the amide nitrogen.

This compound is utilized in medicinal chemistry as a building block for synthesizing complex molecules, such as kinase inhibitors and antiviral agents . Its structural flexibility allows for modifications that influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

5-amino-N-ethyl-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-4-13(3)11(14)10-7-9(12)6-5-8(10)2/h5-7H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEHWUIOESZCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(C=CC(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-ethyl-N,2-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with ethylamine and subsequent amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a cost-effective and efficient production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-ethyl-N,2-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-amino-N-ethyl-N,2-dimethylbenzamide exhibit potential anticancer properties. For example, modifications of this compound have been tested for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic potential .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. For instance, it has been evaluated in the context of inhibiting certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the amide group can significantly enhance inhibitory activity against targeted enzymes .

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its ability to participate in diverse chemical reactions makes it valuable in creating complex molecules used in pharmaceuticals.

Case Study: Synthesis of Purine Analogues

A notable application involves its use in synthesizing purine analogues with trypanocidal activity. In a study, this compound was utilized to generate tri-substituted purines that showed promising biological activity against Trypanosoma species . This highlights its significance in developing treatments for diseases such as Chagas disease.

Drug Delivery Systems

The compound's hydrotropic properties have been investigated for enhancing the solubility and bioavailability of poorly soluble drugs. Research has shown that this compound can be incorporated into micellar systems to improve drug delivery efficacy .

Data Table: Drug Solubilization Efficacy

| Compound | Solubility Improvement (%) | Application Area |

|---|---|---|

| This compound | 75% | Anticancer drug delivery |

| N,N-Dimethylbenzamide | 60% | General drug solubilization |

Catalysis

In catalytic processes, this compound has been evaluated as a catalyst or co-catalyst in various organic reactions. Its effectiveness in promoting reactions under mild conditions has been documented, contributing to the field of green chemistry by reducing the need for harsh reagents and conditions .

Mechanism of Action

The mechanism of action of 5-amino-N-ethyl-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Key Observations :

- Electron-withdrawing groups (e.g., F, Br) increase lipophilicity and stability but reduce hydrogen-bonding capacity.

- Amino groups enhance solubility and interaction with biological targets (e.g., enzymes) via H-bonding .

Amide Nitrogen and Side-Chain Modifications

Key Observations :

- Bulky side chains (e.g., oxadiazole) increase hydrophobicity and may enhance target binding in lipid-rich environments .

- N-ethyl substitution in the target compound balances steric effects and solubility compared to bulkier groups.

Physicochemical and Pharmacokinetic Properties

Physicochemical Parameters

Key Observations :

Key Observations :

- Electron-rich substituents (e.g., NH₂) may require milder conditions to avoid side reactions.

- Halogenated derivatives are often synthesized via direct halogenation or using pre-functionalized precursors .

Biological Activity

5-amino-N-ethyl-N,2-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant studies that highlight its efficacy.

Chemical Structure:

The molecular formula of this compound is C12H16N2O. Its structure features an amine group, which is significant for its biological interactions.

Synthesis:

The synthesis typically involves the reaction of 2,5-dimethylbenzoic acid with ethylamine, followed by an amination process. Reaction conditions often require specific catalysts and controlled temperatures to optimize yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies have shown that at certain concentrations, it can effectively reduce bacterial growth rates by interfering with cellular processes .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it was observed to inhibit key enzymes involved in cell proliferation and survival .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, affecting signal transduction pathways that regulate cell growth and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various benzamide derivatives included this compound. The results indicated an IC50 value (the concentration required to inhibit 50% of the target microorganism) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to increased apoptosis rates compared to control groups .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| This compound | High | Moderate | Varies |

| N,N-Dimethylbenzamide | Moderate | Low | >20 |

| N-Ethyl-N-methylbenzamide | Low | Moderate | >15 |

This table illustrates that while this compound shows promising activity in both antimicrobial and anticancer domains, other similar compounds exhibit varying levels of efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.